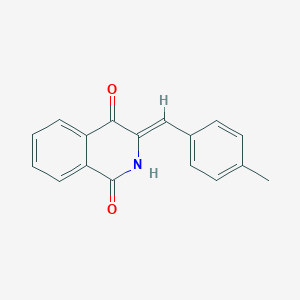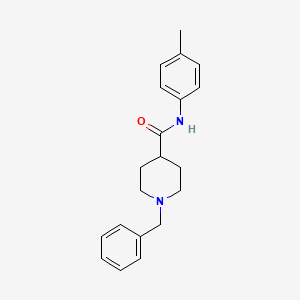
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione, also known as MBIQD, is a synthetic organic compound that has gained attention in recent years due to its potential therapeutic applications in various fields of research. MBIQD belongs to the class of isoquinolinediones, which are known to possess diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione is not fully understood. However, it is believed to act through multiple pathways. One of the most important pathways involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune responses.
Biochemical and physiological effects:
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been shown to possess diverse biochemical and physiological effects. Some of the most important effects include:
1. Inhibition of cancer cell growth: 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione inhibits the growth of various types of cancer cells such as breast cancer, lung cancer, and prostate cancer.
2. Neuroprotective properties: 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione protects neurons from oxidative stress and inhibits the aggregation of amyloid-beta peptides.
3. Anti-inflammatory properties: 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione inhibits the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions. However, 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has some limitations. It is not water-soluble, which limits its use in aqueous solutions. It also has a low bioavailability, which limits its use in vivo.
Direcciones Futuras
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has shown promising results in various fields of research. Some of the future directions for research include:
1. Development of 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione analogs with improved bioavailability and water solubility.
2. Investigation of the potential therapeutic applications of 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione in other fields such as cardiovascular diseases and diabetes.
3. Investigation of the potential synergistic effects of 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione with other compounds.
In conclusion, 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione is a synthetic organic compound that has potential therapeutic applications in various fields of research. It possesses diverse biological activities and acts through multiple pathways. Further research is needed to fully understand the mechanism of action and to investigate its potential therapeutic applications.
Métodos De Síntesis
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione can be synthesized using various methods. One of the most commonly used methods involves the condensation of 4-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a base such as potassium carbonate. The resulting product can be purified through recrystallization to obtain pure 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione.
Aplicaciones Científicas De Investigación
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been extensively studied for its potential therapeutic applications in various fields of research. Some of the most promising areas of research include:
1. Cancer research: 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been shown to possess potent anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
2. Neurodegenerative diseases: 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been shown to possess neuroprotective properties. It inhibits the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
3. Anti-inflammatory properties: 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been shown to possess potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Propiedades
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]isoquinoline-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)10-15-16(19)13-4-2-3-5-14(13)17(20)18-15/h2-10H,1H3,(H,18,20)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMLYOQRTQMJIN-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968463.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)


![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)

![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)
![5-{[(3-bromophenyl)amino]methyl}-8-quinolinol](/img/structure/B4968520.png)
